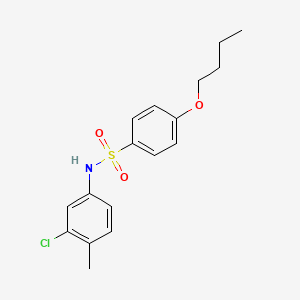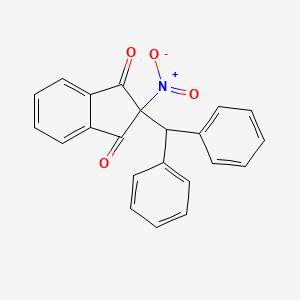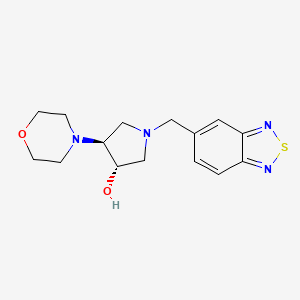
1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that belongs to the class of pyrimidine derivatives. It is an important compound in the field of organic chemistry due to its diverse range of applications.
作用機序
The mechanism of action of 1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not well understood. However, it is believed to inhibit the activity of certain enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the replication of certain viruses. It has also been shown to have potential as a fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
One of the main advantages of using 1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its diverse range of applications. It can be used as a building block for the synthesis of novel organic compounds with potential applications in drug discovery. Additionally, it has been shown to exhibit a range of biological activities, making it a promising candidate for further research. However, one of the limitations of using this compound is its low yield of synthesis, which can make it difficult to obtain large quantities for use in experiments.
将来の方向性
There are several future directions for research on 1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new synthetic methods to increase the yield of the compound. Another direction is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery.
合成法
The synthesis of 1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 1,3,5-tris(phenylmethyl)-2,4,6-trioxohexahydropyrimidine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The yield of the reaction is typically around 50-60%.
科学的研究の応用
1,3,5,5-tetrabenzyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor, antibacterial, antifungal, and antiviral activities. It has also been shown to have potential as a fluorescent probe for the detection of metal ions. Additionally, it has been used as a building block for the synthesis of novel organic compounds with potential applications in drug discovery.
特性
IUPAC Name |
1,3,5,5-tetrabenzyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O3/c35-29-32(21-25-13-5-1-6-14-25,22-26-15-7-2-8-16-26)30(36)34(24-28-19-11-4-12-20-28)31(37)33(29)23-27-17-9-3-10-18-27/h1-20H,21-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJKONBGSNIAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)N(C(=O)N(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5,5-Tetrabenzyl-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methoxyphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5070909.png)
![dimethyl [5-(methylamino)-2-phenyl-1,3-oxazol-4-yl]phosphonate](/img/structure/B5070920.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5070931.png)
![N-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5070935.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5070944.png)
![4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5070955.png)

![methyl {4-[(5-bromo-2-furoyl)amino]phenyl}acetate](/img/structure/B5070964.png)
![{2-bromo-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5070970.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5070982.png)

![methyl (2-bromo-6-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5070998.png)
